

# evolution of the CD16 receptor in different species

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Guide to the Evolution and Comparative Function of the CD16 (FcyRIII) Receptor

#### **Abstract**

The CD16 (FcyRIII) receptor is a critical component of the immune system, linking the humoral and cellular branches by binding the Fc portion of IgG antibodies to trigger potent effector functions, most notably Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). The evolution of this receptor, particularly within the primate lineage, has resulted in significant structural and functional divergence between species. This guide provides a detailed examination of the genetic evolution of the FCGR3 locus, compares quantitative differences in ligand binding and cellular expression, details the canonical signaling pathway, and provides robust experimental protocols for its study. Understanding these species-specific differences is paramount for the accurate interpretation of immunological data and the effective development of therapeutic monoclonal antibodies.

#### **Genetic Evolution of the CD16 Locus**

The low-affinity Fcy receptors in humans are clustered on chromosome 1q23.3.[1] The genes encoding CD16, FCGR3A (CD16a) and FCGR3B (CD16b), arose from a complex evolutionary event specific to higher primates.

1.1. Gene Duplication in the Primate Lineage The modern human FCGR3A and FCGR3B genes are the result of a large segmental duplication that occurred after the divergence of orangutans from the human-gorilla-chimpanzee ancestor, approximately 9 million years ago.[1]



This event was caused by a Non-Allelic Homologous Recombination (NAHR) between the ancestral FCGR2A and FCGR2B genes.[1][2] This duplication gave rise to the hybrid gene FCGR2C and duplicated the FCGR4 gene.[3] Subsequently, one of these FCGR4 copies rapidly evolved into FCGR3B, which encodes the unique glycosylphosphatidylinositol (GPI)-anchored receptor, while the other copy, FCGR3A, remained the true ortholog of the original FCGR4.[2][4]

This critical duplication event means that humans, chimpanzees, and gorillas possess both FCGR3A and FCGR3B genes, whereas more distant primates, such as orangutans and macaques, do not.[1][4][5] This has profound implications for preclinical modeling, as macaques lack a direct ortholog for CD16b.

1.2. Key Functional Polymorphisms The FCGR3A gene in humans features a well-characterized single nucleotide polymorphism (SNP) at position 158, resulting in either a valine (V) or a phenylalanine (F). This V158F polymorphism significantly impacts the receptor's affinity for IgG. The higher-affinity V158 allotype binds human IgG1 with 4- to 5-fold greater strength than the lower-affinity F158 allotype.[6] The allele frequencies vary considerably across global populations, impacting individual responses to therapeutic antibodies.

### Data Presentation: Quantitative Comparisons Table 1: Allele Frequencies of the CD16a-V158F (rs396991) Polymorphism

This table summarizes representative allele frequencies of the high-affinity (V158) and low-affinity (F158) CD16a variants in different human populations.



| Population Group                                                                                       | V158 (High-Affinity)<br>Allele Frequency | F158 (Low-Affinity)<br>Allele Frequency | Reference(s) |
|--------------------------------------------------------------------------------------------------------|------------------------------------------|-----------------------------------------|--------------|
| Caucasian (USA/UK)                                                                                     | 34 - 39%                                 | 61 - 66%                                | [6][7][8]    |
| Asian (Indian)                                                                                         | 28 - 33%                                 | 67 - 72%                                | [8]          |
| African American                                                                                       | Not specified                            | Not specified                           | [9]          |
| (Note: Frequencies are aggregated from multiple studies and can vary between specific subpopulations.) |                                          |                                         |              |

# Table 2: Comparative Binding Affinities (KD, $\mu$ M) of Human and Rhesus Macaque CD16a to Human IgG Subclasses

This table presents the equilibrium dissociation constants (KD), where a lower value indicates higher affinity. The data highlights species-specific differences in ligand preference.



| Receptor                                                                        | Human<br>IgG1 | Human<br>IgG2 | Human<br>IgG3 | Human<br>IgG4 | Reference |
|---------------------------------------------------------------------------------|---------------|---------------|---------------|---------------|-----------|
| Human<br>CD16a<br>(V158)                                                        | 0.11 - 0.56   | 2.1           | 0.12          | 1.6           | [10][11]  |
| Human<br>CD16a<br>(F158)                                                        | 0.22          | 3.6           | 0.21          | 2.9           | [10]      |
| Rhesus<br>Macaque<br>CD16a                                                      | 0.12          | 0.56          | 0.20          | 0.77          | [10]      |
| (Data derived<br>from Surface<br>Plasmon<br>Resonance<br>(SPR)<br>experiments.) |               |               |               |               |           |

## Structural and Functional Divergence Across Species

The evolutionary path of the CD16 receptors has led to significant functional differences between humans and other species, including common animal models like mice and macaques.

- 3.1. Structural Isoforms: CD16a vs. CD16b In humans, two distinct CD16 isoforms exist.
- CD16a (FcγRIIIA): A transmembrane receptor expressed on Natural Killer (NK) cells, monocytes, and macrophages.[12] It associates with signaling adaptor proteins, such as the FcRγ or CD3ζ chains, which contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[12]
- CD16b (FcyRIIIB): A glycosylphosphatidylinositol (GPI)-anchored receptor found predominantly on neutrophils.[3] Its lack of a transmembrane domain gives it distinct



signaling properties.

- 3.2. Cellular Expression Patterns The cellular distribution of CD16 is a key area of divergence.
- Humans: Neutrophils express high levels of CD16 (primarily CD16b).[13][14] NK cells and a subset of monocytes express CD16a.
- Rhesus Macaques: Critically, neutrophils in macaques do not express CD16.[13][15][16] This
  is a major difference from humans and complicates studies of neutrophil-mediated antibody
  functions.
- Mice: Mouse neutrophils express moderate levels of a CD16/32 receptor.[13][15]
- 3.3. Ligand Binding Specificity The affinity and specificity for different IgG subclasses also vary.
- Humans: CD16a binds preferentially to human IgG1 and IgG3.[10][12]
- Rhesus Macaques: Macaque CD16 interacts best with IgG1 and IgG2.[13][14][15] This
  difference can alter the efficacy of human therapeutic antibodies in macague models.
- 3.4. CD16a Signaling Pathway CD16a-mediated signaling is central to ADCC. Upon binding to antibody-opsonized target cells, CD16a receptors cluster, leading to the phosphorylation of ITAMs on associated adaptor chains (FcRγ or CD3ζ) by Src family kinases. This creates docking sites for the spleen tyrosine kinase (Syk), which, upon activation, phosphorylates downstream targets like Phospholipase Cγ (PLCγ) and activates the Phosphoinositide 3-kinase (PI3K) pathway.[12][17][18] This cascade culminates in calcium mobilization, degranulation, and cytokine release.[19]

### Mandatory Visualization 1: CD16a Signaling Pathway





Click to download full resolution via product page

Caption: CD16a ITAM-dependent signaling cascade in an NK cell.

### **Experimental Protocols**



#### **Protocol: Flow Cytometric Analysis of CD16 Expression**

This protocol details the steps for quantifying CD16 expression on peripheral blood mononuclear cells (PBMCs).

- Cell Isolation: Isolate PBMCs from whole blood (EDTA anticoagulant recommended) using Ficoll-Paque density gradient centrifugation.
- Cell Count and Resuspension: Count viable cells using Trypan Blue exclusion. Resuspend cells to a concentration of 1 x 10<sup>7</sup> cells/mL in FACS Buffer (PBS + 2% FBS + 1 mM EDTA).
- Fc Receptor Blocking: To 100 μL of cell suspension (1 x 10<sup>6</sup> cells), add a human Fc blocking reagent (e.g., anti-CD16/32 antibodies or commercial Fc Block).[5] Incubate for 15 minutes at 4°C to prevent non-specific antibody binding.[5]
- Surface Staining: Without washing, add a pre-titrated cocktail of fluorescently-conjugated antibodies. A typical panel would include:
  - Anti-CD3 (T-cell marker)
  - Anti-CD56 (NK-cell marker)
  - Anti-CD14 (Monocyte marker)
  - Anti-CD16 (e.g., clone 3G8)
- Incubation: Incubate for 30 minutes at 4°C, protected from light.
- Wash: Add 2 mL of cold FACS buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat for a total of two washes.
- Data Acquisition: Resuspend the final cell pellet in 300 μL of FACS buffer. If not analyzing immediately, fix cells in 0.5-2% paraformaldehyde.[17] Acquire data on a flow cytometer.
- Analysis: Gate on live, singlet cells. Identify cell populations (e.g., NK cells as CD3<sup>-</sup>CD56<sup>+</sup>)
  and quantify CD16 expression via Median Fluorescence Intensity (MFI).

#### **Protocol: Flow Cytometry-Based ADCC Assay**



This protocol measures the killing of target cells by effector cells in the presence of an antibody.

- Effector Cell Preparation: Isolate effector cells (e.g., PBMCs or purified NK cells). Culture NK cells overnight with low-dose IL-2 (e.g., 100 IU/mL) to enhance activity.[2]
- Target Cell Labeling: Label target cells (e.g., a tumor cell line expressing the antigen of interest) with a fluorescent dye like PKH-67 or CFSE according to the manufacturer's protocol. This allows them to be distinguished from effector cells.
- Assay Setup (96-well U-bottom plate): a. Add 50 μL of labeled target cells (e.g., 5 x 10<sup>4</sup> cells) to each well.[13] b. Add 50 μL of the therapeutic antibody at various dilutions. Include a no-antibody control. Incubate for 15-30 minutes at 37°C.[13] c. Add 100 μL of effector cells at a desired Effector-to-Target (E:T) ratio (e.g., 25:1).
- Incubation: Centrifuge the plate briefly to pellet cells and incubate for 4 hours at 37°C in a CO<sub>2</sub> incubator.
- Staining for Dead Cells: After incubation, add a dead cell dye such as 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) to each well.[13] Incubate for 20 minutes at 4°C in the dark. [13]
- Data Acquisition: Acquire events from each well using a flow cytometer without washing.
- Analysis: a. Gate on the target cell population (PKH-67+ or CFSE+). b. Within the target gate, quantify the percentage of dead cells (7-AAD+ or PI+). c. Calculate specific lysis using the formula: % Specific Lysis = 100 x [(% Dead Targets in Sample % Spontaneous Dead Targets) / (100 % Spontaneous Dead Targets)] (Spontaneous death is measured from wells with target and effector cells but no antibody).

### Mandatory Visualization 2: ADCC Experimental Workflow





Click to download full resolution via product page



Caption: Flow cytometry-based Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay workflow.

#### Implications for Researchers and Drug Development

The evolutionary divergence of the CD16 receptor has critical consequences for translational science:

- Animal Model Selection: The absence of CD16 on macaque neutrophils makes them an
  unsuitable model for studying antibody-mediated neutrophil effector functions.[13][16]
   Similarly, differences in IgG subclass preference between human and macaque CD16 can
  lead to misleading efficacy data for therapeutic antibodies.[15]
- Therapeutic Antibody Design: Engineering the Fc region of monoclonal antibodies to have higher affinity for CD16a, particularly the lower-affinity F158 allotype, is a key strategy for enhancing ADCC and improving clinical outcomes.
- Patient Stratification: Genotyping patients for the CD16a-V158F polymorphism can serve as a predictive biomarker for response to antibody-based therapies, allowing for more personalized treatment strategies.[9]

#### Conclusion

The CD16 receptor family is a product of recent and rapid primate evolution, leading to substantial differences in gene content, cellular expression, and ligand specificity across species. A thorough understanding of this evolutionary context is not merely academic; it is essential for designing informative preclinical studies, engineering next-generation biologics, and ultimately, improving patient outcomes in the era of immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Fc gamma receptors: Their evolution, genomic architecture, genetic variation, and impact on human disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Evolutionary Story of the Low/Medium-Affinity IgG Fc Receptor Gene Cluster PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolutionary Story of the Low/Medium-Affinity IgG Fc Receptor Gene Cluster PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The weaker-binding Fc γ receptor IIIa F158 allotype retains sensitivity to N-glycan composition and exhibits a destabilized antibody-binding interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FCGR3A Fc gamma receptor IIIa [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 10. IgG Fc variant cross-reactivity between human and rhesus macaque FcyRs PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of the ITAM-Bearing Receptors Expressed by Natural Killer Cells in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Atlas of Immunological Differences Between Humans, Mice, and Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Use of an anti-CD16 antibody for in vivo depletion of natural killer cells in rhesus macaques PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K limits TNF-α production in CD16-activated monocytes PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of CD3-induced phospholipase C-gamma 1 (PLC gamma 1) tyrosine phosphorylation by CD4 and CD45 receptors - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [evolution of the CD16 receptor in different species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192478#evolution-of-the-cd16-receptor-in-different-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com